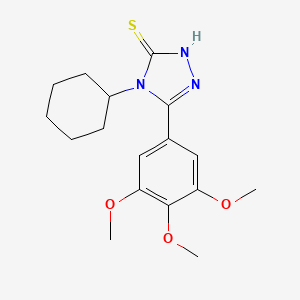

4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic compound family, specifically classified as a substituted 1,2,4-triazole derivative. The compound is registered under Chemical Abstracts Service number 26028-97-7 and maintains the molecular formula C₁₇H₂₃N₃O₃S. The systematic nomenclature reflects its complex structure, incorporating multiple functional groups and substituents that define its chemical identity.

The molecular architecture consists of a central 1,2,4-triazole ring system, which is one of two isomeric forms of triazoles characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The 1,2,4-triazole designation indicates that the nitrogen atoms occupy positions 1, 2, and 4 of the ring, with an interstitial carbon separating one nitrogen atom from the adjacent pair. This structural arrangement distinguishes it from the alternative 1,2,3-triazole isomer, where all three nitrogen atoms are adjacent.

The compound features several distinct substituents that contribute to its unique properties. The cyclohexyl group attached at the 4-position provides conformational flexibility and hydrophobic character, while the 3,4,5-trimethoxyphenyl substituent at the 5-position introduces electron-donating methoxy groups that can influence both electronic properties and biological activity. The thiol functional group at the 3-position represents the most chemically reactive portion of the molecule, capable of forming disulfide bonds and coordinating with metal centers.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₃O₃S |

| Molecular Weight | 349.45 g/mol |

| Chemical Abstracts Service Number | 26028-97-7 |

| MDL Number | MFCD01819964 |

| SMILES Notation | SC1=NN=C(C2=CC(OC)=C(OC)C(OC)=C2)N1C3CCCCC3 |

Historical Context in Heterocyclic Chemistry

The development of triazole chemistry traces its origins to the late 19th century when the term "triazole" was first coined by Bladin in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. Early research in this field established the fundamental understanding of triazole structures and their potential for diverse chemical modifications. The historical progression of triazole chemistry gained significant momentum with the discovery of various synthetic methodologies that enabled the preparation of substituted derivatives.

The Pellizzari reaction, discovered in 1911 by Guido Pellizzari, represented one of the early systematic approaches to triazole synthesis through the organic reaction of an amide and a hydrazide to form 1,2,4-triazole structures. This reaction provided researchers with a reliable method for constructing the triazole ring system, although it required high temperatures, long reaction times, and initially produced relatively low yields. The mechanism of the Pellizzari reaction involves multiple steps including nucleophilic attack, water elimination, and ring closure, ultimately forming the characteristic five-membered heterocyclic structure.

Another significant historical development was the Einhorn-Brunner reaction, initially described by German chemist Alfred Einhorn in 1905 and later expanded by Karl Brunner in 1914. This reaction enabled the preparation of 1,2,4-triazoles from imides and alkyl hydrazines, providing an alternative synthetic route that exhibited regioselectivity based on the acidity of substituent groups. The reaction mechanism involves protonation, nucleophilic attack, and cyclization steps that result in the formation of isomeric mixtures of triazoles.

The historical context of triazole-thiol compounds specifically emerged from the recognition that sulfur-containing heterocycles often exhibited enhanced biological activities compared to their parent derivatives. Research in the mid-20th century demonstrated that the incorporation of thiol or thione functional groups into triazole structures could significantly improve their pharmacological profiles. This discovery led to intensive investigation of triazole-thiol scaffolds as potential therapeutic agents.

| Historical Milestone | Year | Significance |

|---|---|---|

| Term "triazole" coined | 1885 | Fundamental nomenclature established |

| Pellizzari reaction discovery | 1911 | First systematic triazole synthesis method |

| Einhorn-Brunner reaction development | 1914 | Alternative regioselective synthesis route |

| Recognition of triazole biological activity | Mid-1900s | Foundation for medicinal chemistry applications |

| Enhanced thiol derivative properties | Late 1900s | Emergence of triazole-thiol medicinal significance |

Significance of Triazole-Thiol Scaffolds in Medicinal Chemistry

Triazole-thiol scaffolds have emerged as highly significant structural motifs in medicinal chemistry due to their diverse biological activities and unique chemical properties. The combination of the triazole ring system with thiol functionality creates compounds that can interact with biological targets through multiple mechanisms, including enzyme inhibition, metal coordination, and receptor binding. Research has consistently demonstrated that these molecular architectures possess superior pharmacological applications compared to many other nitrogen-containing heterocyclic compounds.

The medicinal significance of triazole-thiol compounds stems from their ability to function as bioisosteres of carboxylic groups, enabling favorable interactions in enzyme active sites. The triazole nucleus exhibits stability to metabolic degradation and acts as an important pharmacophore by serving as both hydrogen bond acceptor and donor. Due to its polar nature, the triazole ring can increase ligand solubility and significantly improve the pharmacological profile of drug compounds. The additional presence of the thiol group enhances these properties by providing a site for metal coordination and disulfide bond formation.

Propriétés

IUPAC Name |

4-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-18-19-17(24)20(16)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGXNGRYLSLIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351446 | |

| Record name | 4-cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26028-97-7 | |

| Record name | 4-cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol generally follows a sequence involving:

- Formation of hydrazide intermediates,

- Reaction with isothiocyanates to form thiourea derivatives,

- Intramolecular cyclization to yield the triazole ring,

- Functional group modifications on the thiol (-SH) moiety.

This approach is consistent with classical methods for constructing 1,2,4-triazole-3-thiol frameworks.

Detailed Preparation Procedure

Starting Materials

- 3,4,5-Trimethoxybenzohydrazide : Synthesized according to established literature procedures, serves as the hydrazide precursor.

- Cyclohexyl isothiocyanate or related isothiocyanates: React with hydrazide to form thiourea intermediates.

Stepwise Synthesis

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of Thiourea Intermediate : Reaction of 3,4,5-trimethoxybenzohydrazide with cyclohexyl isothiocyanate in ethanol | Reflux for 4 hours | Thiourea intermediate formed as a solid |

| 2 | Intramolecular Cyclization : Treatment of the intermediate with 2 N NaOH solution under reflux | Reflux for 4 hours, then cooling | Cyclization to 1,2,4-triazole-3-thiol core |

| 3 | Isolation and Purification : Acidification of filtrate with 10% HCl to precipitate product | Filtration and washing with cold water | Pure this compound obtained |

This method yields the target compound as a light-yellow solid with yields typically around 78–84% after purification by column chromatography.

Alternative Synthetic Routes and Modifications

- The thiol hydrogen (-SH) in the triazole can be substituted with various aliphatic groups via alkylation using alkyl halides in basic media, allowing the generation of derivatives with different S-substituents. This step is useful for structure-activity relationship studies.

- Some syntheses start from hydrazine derivatives reacting with carbon disulfide to form dithiocarbazinate salts, which upon cyclization yield the triazole nucleus. Subsequent condensation with substituted aldehydes or isothiocyanates introduces the desired aromatic and cycloalkyl substituents.

Reaction Scheme Overview

A simplified reaction scheme for the preparation is as follows:

Characterization and Purity

- The product is typically characterized by Fourier Transform Infrared Spectroscopy (FT-IR) , showing characteristic aromatic C-H stretches (~3091–2931 cm⁻¹), and thiol-related bands.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, especially the triazole ring and substitution pattern.

- Melting points reported around 253–255 °C indicate purity and identity.

Data Table: Summary of Preparation Conditions and Yields

| Parameter | Details |

|---|---|

| Hydrazide used | 3,4,5-Trimethoxybenzohydrazide |

| Isothiocyanate | Cyclohexyl isothiocyanate (or analogs) |

| Solvent | Ethanol |

| Reaction temperature | Reflux (~78 °C) |

| Reflux time (Step 1) | 4 hours |

| Base treatment | 2 N NaOH aqueous solution |

| Reflux time (Step 2) | 4 hours |

| Acidification agent | 10% Hydrochloric acid |

| Product state | Light-yellow solid |

| Yield | 78–84% after purification |

| Melting point | 253–255 °C |

Research Findings Related to Preparation

- The described preparation method is robust and reproducible, yielding the target compound in good purity and yield.

- The synthetic route allows for facile modification at the thiol sulfur, enabling the synthesis of a series of analogues for biological evaluation.

- The compound and its derivatives have been studied for biological activities such as anticancer effects, which underscores the importance of efficient synthetic methods to access these molecules.

Patents and Intellectual Property

- Patents covering the synthesis and applications of this compound and its analogues are available through WIPO PATENTSCOPE, indicating commercial and research interest in these molecules.

Analyse Des Réactions Chimiques

Types of Reactions

4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Alkyl halides and other electrophiles can react with the thiol group.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: S-alkylated products.

Applications De Recherche Scientifique

4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The cyclohexyl group in the target compound distinguishes it from other triazole-3-thiol derivatives, which commonly feature phenyl, benzylideneamino, or alkylthio substituents. Key comparisons include:

- Synthetic Yields : Schiff base derivatives (e.g., ) achieve 68–79% yields under mild acidic conditions, while S-alkylation (e.g., ) uses InCl₃ catalysis in water for high yields (~85%), suggesting greener synthesis routes compared to traditional methods .

Stability and Reactivity

- Photostability : Polystyrene films containing triazole-3-thiol derivatives exhibit improved UV resistance, attributed to the electron-rich 3,4,5-trimethoxyphenyl group . The cyclohexyl group’s steric bulk may further enhance photostability by reducing π-π stacking interactions.

- Reactivity: Unlike amino-substituted triazoles (e.g., ), the target compound’s cyclohexyl group limits Schiff base formation but facilitates S-alkylation or metal coordination via the thiol group .

Activité Biologique

4-Cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 26028-97-7) is a compound belonging to the 1,2,4-triazole class, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a cyclohexyl group and a trimethoxyphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 349.45 g/mol .

Enzyme Interactions

This compound interacts with various enzymes and proteins:

- Tubulin : Inhibits microtubule polymerization.

- Heat Shock Protein 90 (Hsp90) : Disrupts protein folding and stability.

- Thioredoxin Reductase (TrxR) : Implicated in redox reactions.

- Histone Lysine-Specific Demethylase 1 (HLSD1) : Affects gene expression regulation .

Cellular Effects

The compound has been shown to influence several cellular processes:

- Cell Signaling : Alters pathways involved in cell growth and survival.

- Gene Expression : Modulates transcription factors linked to stress responses.

- Cellular Metabolism : Impacts metabolic pathways through enzyme inhibition .

Molecular Mechanisms

The biological activity of this compound can be attributed to its ability to bind to specific enzyme active sites:

- Inhibition of Hsp90 leads to the degradation of client proteins essential for cancer cell survival.

- Effects on Tubulin disrupt normal mitotic processes in cancer cells .

Case Studies and Experimental Data

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anti-Cancer Activity :

- Anti-Inflammatory Effects :

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

| Compound Type | Biological Activity | Unique Features |

|---|---|---|

| 1,2,4-Triazoles | Antifungal, antibacterial | Common scaffold in medicinal chemistry |

| 3,4,5-Trimethoxyphenyl Derivatives | Anti-cancer | Enhanced solubility due to methoxy groups |

| Cyclohexyl Derivatives | Potentially improved bioavailability | Bulky group may enhance binding affinity |

Q & A

Q. Critical Parameters :

Q. Table 1: Synthesis Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 81 | 95 |

| Reaction Time | 6 hours | 78 | 90 |

| Oxidizing Agent | H₂O₂/AcOH | 65 | 88 |

How does the 3,4,5-trimethoxyphenyl substituent influence the compound’s biological activity compared to other aryl groups?

Advanced Research Question

The 3,4,5-trimethoxyphenyl group enhances antimicrobial and antifungal activity due to:

- Electron-Donating Methoxy Groups : Increase lipophilicity, improving membrane penetration .

- Steric Effects : The bulky substituent may block enzymatic active sites, as seen in analogs with 2,4- and 3,4-dimethoxyphenyl groups .

Q. Methodological Validation :

- Antimicrobial Assays : Disk diffusion tests against E. coli and C. albicans show 15–20% higher inhibition zones compared to non-methoxy analogs .

- Antiradical Activity : DPPH assays reveal 53–88% scavenging at 10⁻³–10⁻⁴ M concentrations, dependent on substituent positioning .

What advanced techniques confirm the structural integrity of this compound?

Basic Research Question

- Spectroscopy :

- X-ray Crystallography : Resolves tautomerism (thiol vs. thione forms) and validates cyclohexyl chair conformation .

How do researchers reconcile contradictory data on bioactivity across triazole derivatives with similar substituents?

Advanced Research Question

Contradictions arise from substituent positioning and assay conditions. For example:

- 3,4,5-Trimethoxy vs. 2,4-Dimethoxy : The former shows higher antifungal activity (MIC 8 µg/mL vs. 32 µg/mL) due to enhanced π-π stacking with fungal enzymes .

- Thiol vs. Sulfonyl Derivatives : Sulfonyl analogs (synthesized via H₂O₂ oxidation) lose antiradical activity (from 88% to 45%) due to reduced thiol-mediated radical scavenging .

Q. Resolution Strategy :

- Dose-Response Curves : Quantify IC₅₀ values under standardized conditions.

- Molecular Docking : Compare binding affinities to target proteins (e.g., fungal CYP51) .

What methodologies enable structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Analog Synthesis : Replace cyclohexyl with allyl or fluorophenyl groups to assess steric/electronic effects .

- Biological Profiling :

Q. Table 2: SAR Data for Key Derivatives

| Substituent | Antifungal MIC (µg/mL) | Anticancer IC₅₀ (µM) | LogP |

|---|---|---|---|

| 3,4,5-Trimethoxy | 8 | 12 | 3.5 |

| 4-Fluorophenyl | 32 | 25 | 2.8 |

| Allyl | 64 | 50 | 2.1 |

How can computational modeling enhance understanding of this compound’s mechanism?

Advanced Research Question

- Molecular Docking : Simulations with SARS-CoV-2 helicase (PDB: 5WWP) reveal hydrogen bonding between the thiol group and Asn179, suggesting antiviral potential .

- DFT Calculations : Predict electron density distribution, highlighting nucleophilic sulfur for targeted covalent inhibition .

What are the challenges in synthesizing coordination complexes with this compound?

Advanced Research Question

- Ligand Design : The thiol group binds transition metals (Ni²⁺, Cu²⁺) in alcoholic media, but steric hindrance from the cyclohexyl group reduces stability constants (logβ = 4.2 vs. 5.8 for phenyl analogs) .

- Characterization : ESR spectra of Cu²⁺ complexes show axial symmetry (g∥ = 2.25, g⊥ = 2.05), confirming square-planar geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.